molecular formula C10H7F3N2 B3026746 8-(Trifluoromethyl)quinolin-2-amine CAS No. 1092304-80-7

8-(Trifluoromethyl)quinolin-2-amine

Katalognummer: B3026746
CAS-Nummer: 1092304-80-7
Molekulargewicht: 212.17
InChI-Schlüssel: WGUGHMBECREKMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Trifluoromethyl)quinolin-2-amine is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

8-(Trifluoromethyl)quinolin-2-amine is a compound belonging to the quinoline family, characterized by a trifluoromethyl group at the 8-position and an amine group at the 2-position of the quinoline ring. This unique structure imparts significant biological activities, particularly in antimicrobial and anticancer applications. The trifluoromethyl group enhances lipophilicity, which is crucial for biological interactions.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties , making it a subject of interest in medicinal chemistry. Studies indicate that compounds within the quinoline family, including 8-(trifluoromethyl) derivatives, show efficacy against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance membrane permeability and receptor binding affinity, contributing to its biological activity.

Table 1: Summary of Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Escherichia coli4.0
Staphylococcus aureus2.0
Candida albicans8.0

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent . Related compounds have demonstrated cytotoxicity against various cancer cell lines, including HeLa and PC3 cells. For instance, derivatives of quinoline have been shown to inhibit microtubule polymerization, leading to apoptosis in cancer cells .

Case Study: Microtubule Inhibition
A series of studies on quinoline derivatives revealed that certain compounds exhibited IC50 values significantly lower than established chemotherapeutics like combretastatin A-4. Specifically, one derivative showed IC50 values of 0.49 µM against PC3 cells and 0.01 µM against HeLa cells, indicating potent antiproliferative activity .

The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : It has been found that similar compounds can inhibit cytochrome P450 enzymes, which are essential for drug metabolism.
  • Microtubule Disruption : As observed in anticancer studies, certain derivatives disrupt tubulin networks in cancer cells, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship

The structural characteristics of this compound significantly influence its biological activity. The positioning of substituents such as the trifluoromethyl and amine groups alters reactivity and enhances pharmacological properties compared to other quinoline derivatives.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesSimilarity Score
2-Methyl-7-(trifluoromethyl)quinolineMethyl at position 2, trifluoromethyl at 70.91
4-Chloro-7-trifluoromethylquinolineChlorine at position 4, trifluoromethyl at 70.78
4-Bromo-6-(trifluoromethyl)quinolineBromine at position 4, trifluoromethyl at 60.76

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

8-(Trifluoromethyl)quinolin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in developing anti-cancer and anti-malarial drugs. For instance, a study highlighted the synthesis of novel derivatives that exhibited potent antitumor activity by inhibiting microtubule polymerization, indicating their potential as microtubule-targeted agents (MTAs) .

Case Study: Antitumor Activity

  • Compound : 5e (a derivative of this compound)
  • Cell Lines Tested : PC3, K562, HeLa
  • IC50 Values :
    • PC3: 0.49 µM
    • K562: 0.08 µM
    • HeLa: 0.01 µM
  • Mechanism : Disrupts tubulin network, arrests cell cycle at G2/M phase, induces apoptosis .

Development of Fluorescent Probes

The unique structural characteristics of this compound allow it to be utilized in creating fluorescent probes for biological imaging. These probes enhance the visualization of cellular processes, making them valuable tools in cellular biology and medical diagnostics .

Material Science Applications

In materials science, this compound is explored for developing advanced materials such as polymers and coatings that exhibit enhanced thermal and chemical resistance. The trifluoromethyl group contributes to improved stability and performance under various conditions, making it suitable for high-performance applications .

Analytical Chemistry

This compound is employed in analytical chemistry for detecting and quantifying specific analytes in complex mixtures. Its application is particularly beneficial in industries focused on food safety and environmental monitoring, where precise analysis is critical .

Organic Synthesis Research

The compound serves as a valuable building block in organic synthesis, enabling researchers to explore new chemical reactions and develop innovative compounds. Its versatility allows for modifications that can lead to the discovery of novel compounds with desirable properties .

Summary Table of Applications

Application AreaDescriptionNotable Findings/Examples
Pharmaceutical DevelopmentKey intermediate for anti-cancer and anti-malarial drugsPotent antitumor activity against various cell lines
Fluorescent ProbesUsed in biological imaging to enhance visualizationEffective in cellular process tracking
Material ScienceDevelopment of polymers and coatings with enhanced propertiesImproved thermal/chemical resistance
Analytical ChemistryDetection and quantification of analytes in complex mixturesBeneficial for food safety/environmental monitoring
Organic SynthesisBuilding block for exploring new chemical reactionsEnables innovation in compound development

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 8-(trifluoromethyl)quinolin-2-amine, and how can structural purity be validated?

A two-step approach is commonly employed:

Quinoline core formation : Use Friedländer condensation between trifluoromethyl-substituted anilines and ketones to construct the quinoline scaffold.

Amination at the 2-position : Introduce the amine group via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination) .
Validation : Confirm purity and structure using ¹H/¹³C NMR (e.g., characteristic trifluoromethyl signals at ~110–120 ppm in ¹³C NMR) and HPLC-MS to detect byproducts. Crystallographic analysis (X-ray) resolves ambiguous stereochemistry .

Q. What analytical techniques are critical for characterizing trifluoromethyl-substituted quinolines?

  • NMR Spectroscopy : Identify substituent effects (e.g., deshielding of adjacent protons due to the electron-withdrawing CF₃ group) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns, particularly for isotopic signatures of fluorine .
  • X-ray Crystallography : Resolve conformational preferences of the CF₃ group and hydrogen-bonding interactions .

Q. How can initial biological activity screening be designed for this compound?

  • Target Selection : Prioritize targets where trifluoromethyl groups enhance binding (e.g., kinase inhibitors, DNA intercalators).
  • Assays :
    • Enzyme inhibition : Measure IC₅₀ values using fluorescence-based assays (e.g., ATPase activity for kinase targets).
    • Cellular toxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .
  • Controls : Include non-trifluoromethyl analogs to isolate CF₃-specific effects.

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability limitations .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites that may deactivate the compound in vivo .
  • Dose Optimization : Conduct PK/PD modeling to align in vitro IC₅₀ values with achievable plasma concentrations .

Q. What computational strategies optimize reaction yields for large-scale synthesis?

  • Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for amination steps) to identify rate-limiting steps .
  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) and analyze interactions using ANOVA .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., Bayesian optimization for catalyst selection) .

Q. How do trifluoromethyl groups influence DNA adduct formation in carcinogenicity studies?

  • Adduct Characterization : Use ³²P-postlabeling or LC-MS/MS to detect covalent DNA modifications (e.g., PhIP-like adducts at guanine residues) .
  • Comparative Analysis : Contrast adduct profiles with non-fluorinated analogs to assess CF₃’s electronic effects on reactivity.
  • Enzymatic Studies : Test NAT1/NAT2 isoforms (human vs. bacterial) to evaluate acetylation-driven detoxification pathways .

Q. What methodologies resolve contradictions in enzyme inhibition mechanisms?

  • Kinetic Analysis : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
  • Structural Biology : Perform co-crystallization with target enzymes (e.g., A₃ adenosine receptor mutants) to map binding interactions .
  • Mutagenesis : Introduce point mutations (e.g., Ala-scanning) to identify critical residues for inhibitor binding .

Q. How can metabolic stability be improved without compromising target affinity?

  • Prodrug Design : Mask the amine group with hydrolyzable moieties (e.g., acetyl or carbamate) to enhance permeability and delay hepatic clearance .
  • Isotere Replacement : Substitute labile functional groups (e.g., methyl → trifluoromethyl) to block oxidative metabolism .
  • CYP450 Inhibition Screening : Identify and mitigate interactions with CYP3A4/2D6 using fluorogenic substrates .

Q. Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Software Tools : Leverage Gaussian for DFT calculations and Schrödinger Suite for docking studies .
  • Safety Protocols : Follow NFPA guidelines for handling trifluoromethyl intermediates (flammable, corrosive) and use inert-atmosphere techniques for air-sensitive reactions .

Eigenschaften

IUPAC Name

8-(trifluoromethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-8(14)15-9(6)7/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUGHMBECREKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652863
Record name 8-(Trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092304-80-7
Record name 8-(Trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Trifluoromethyl)quinolin-2-amine
Reactant of Route 2
8-(Trifluoromethyl)quinolin-2-amine
Reactant of Route 3
Reactant of Route 3
8-(Trifluoromethyl)quinolin-2-amine
Reactant of Route 4
Reactant of Route 4
8-(Trifluoromethyl)quinolin-2-amine
Reactant of Route 5
8-(Trifluoromethyl)quinolin-2-amine
Reactant of Route 6
Reactant of Route 6
8-(Trifluoromethyl)quinolin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.